molecular formula C6H10N2O2 B13473061 [(3-Methoxy-1,2-oxazol-5-yl)methyl](methyl)amine

[(3-Methoxy-1,2-oxazol-5-yl)methyl](methyl)amine

Cat. No.: B13473061
M. Wt: 142.16 g/mol
InChI Key: QWXPKWVQMXBSBO-UHFFFAOYSA-N
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Description

. It is a derivative of isoxazole that contains an amine group and a methoxy group. This compound is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methylamine typically involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of metal alkali. This is followed by a reaction with p-toluenesulfonyl hydrazide to form hydrazone, and then a ring closure reaction with hydroxylamine under alkaline conditions to obtain the final product .

Industrial Production Methods

In the pharmaceutical industry, (3-Methoxy-1,2-oxazol-5-yl)methylamine is produced as an intermediate for synthesizing numerous drugs. The production process involves standard organic synthesis techniques and is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-oxazol-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites of enzymes, altering their activity and thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-1,2-oxazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and amine groups make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-(3-methoxy-1,2-oxazol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C6H10N2O2/c1-7-4-5-3-6(9-2)8-10-5/h3,7H,4H2,1-2H3

InChI Key

QWXPKWVQMXBSBO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NO1)OC

Origin of Product

United States

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